rac-(3aR,6aR)-6a-(iodomethyl)-hexahydro-2H-cyclopenta[b]furan
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Overview
Description
rac-(3aR,6aR)-6a-(iodomethyl)-hexahydro-2H-cyclopenta[b]furan: is a complex organic compound belonging to the class of furan derivatives Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom This specific compound is notable for its unique structure, which includes an iodomethyl group attached to a hexahydro-cyclopenta[b]furan ring system
Preparation Methods
The synthesis of rac-(3aR,6aR)-6a-(iodomethyl)-hexahydro-2H-cyclopenta[b]furan typically involves several steps, starting from readily available precursorsThe reaction conditions often require the use of strong acids or bases, as well as specific catalysts to facilitate the cyclization and substitution reactions .
Industrial production methods for such compounds may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields .
Chemical Reactions Analysis
rac-(3aR,6aR)-6a-(iodomethyl)-hexahydro-2H-cyclopenta[b]furan can undergo various chemical reactions, including:
Substitution: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide or thiourea . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
rac-(3aR,6aR)-6a-(iodomethyl)-hexahydro-2H-cyclopenta[b]furan has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: In biological research, this compound can be used to study the effects of furan derivatives on various biological systems.
Medicine: Potential medicinal applications include the development of new drugs with antibacterial, antifungal, or antiviral properties.
Mechanism of Action
The mechanism of action of rac-(3aR,6aR)-6a-(iodomethyl)-hexahydro-2H-cyclopenta[b]furan involves its interaction with specific molecular targets. The iodomethyl group can participate in nucleophilic substitution reactions, allowing the compound to form covalent bonds with target molecules. This can lead to the inhibition or activation of specific biochemical pathways, depending on the nature of the target .
Comparison with Similar Compounds
Similar compounds to rac-(3aR,6aR)-6a-(iodomethyl)-hexahydro-2H-cyclopenta[b]furan include other furan derivatives with different substituents. For example:
Hexahydro-2H-cyclopenta[b]furan: Lacks the iodomethyl group but shares the same core structure.
6a-(Bromomethyl)-hexahydro-2H-cyclopenta[b]furan: Similar structure but with a bromomethyl group instead of an iodomethyl group
The uniqueness of this compound lies in its specific substituent, which can significantly influence its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C8H13IO |
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Molecular Weight |
252.09 g/mol |
IUPAC Name |
6a-(iodomethyl)-2,3,3a,4,5,6-hexahydrocyclopenta[b]furan |
InChI |
InChI=1S/C8H13IO/c9-6-8-4-1-2-7(8)3-5-10-8/h7H,1-6H2 |
InChI Key |
IBZHPRXRZOQPSA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCOC2(C1)CI |
Origin of Product |
United States |
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